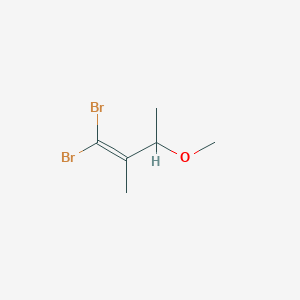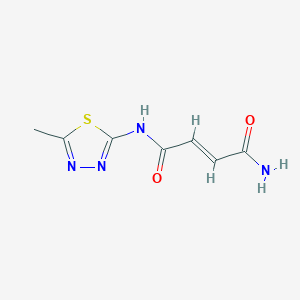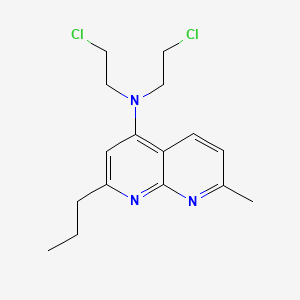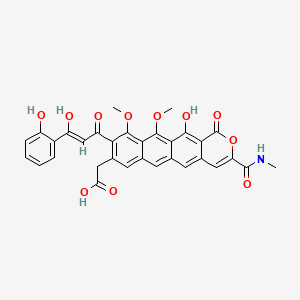
1,1-Dibromo-3-methoxy-2-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-3-methoxy-2-methylbut-1-ene is an organic compound with the molecular formula C6H10Br2O It is characterized by the presence of two bromine atoms, a methoxy group, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-3-methoxy-2-methylbut-1-ene can be synthesized through the bromination of 3-methoxy-2-methylbut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of the starting material. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-3-methoxy-2-methylbut-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond can participate in electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Electrophilic Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like dichloromethane.
Major Products Formed
Substitution: Formation of methoxy-substituted alkenes or alcohols.
Elimination: Formation of 3-methoxy-2-methylbut-1-ene or other alkenes.
Addition: Formation of dibromoalkanes or bromoalkanes.
Scientific Research Applications
1,1-Dibromo-3-methoxy-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dibromo-3-methoxy-2-methylbut-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bond participates in addition reactions. The methoxy group can influence the compound’s reactivity by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-3-methylbut-1-ene: Similar structure but lacks the methoxy group.
1-Bromo-3-methyl-2-butene: Contains only one bromine atom and a different substitution pattern.
1,2-Dibromo-3-methylbutane: Lacks the double bond and methoxy group.
Uniqueness
1,1-Dibromo-3-methoxy-2-methylbut-1-ene is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
103670-57-1 |
|---|---|
Molecular Formula |
C6H10Br2O |
Molecular Weight |
257.95 g/mol |
IUPAC Name |
1,1-dibromo-3-methoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C6H10Br2O/c1-4(6(7)8)5(2)9-3/h5H,1-3H3 |
InChI Key |
IGWKYFOSHUTPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(Br)Br)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)


![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)




![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)

![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)


